![molecular formula C20H27NOS B4576062 N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4576062.png)
N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE
Descripción general
Descripción
N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is an organic compound with a complex structure that includes a thiophene ring, a sec-butylphenyl group, and a carboxamide functional group
Aplicaciones Científicas De Investigación
N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the sec-butyl group . The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of N3-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxamide group play crucial roles in binding to target proteins or enzymes, modulating their activity . The sec-butylphenyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- N~3~-{1-[4-(tert-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE
- N~3~-{1-[4-(ISO-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE
- N~3~-{1-[4-(n-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE
Uniqueness
N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific structural features, such as the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs
Propiedades
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)propyl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOS/c1-5-14(4)15-8-10-16(11-9-15)19(7-3)21-20(22)17-12-18(6-2)23-13-17/h8-14,19H,5-7H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFPBQRSMBKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(CC)C2=CC=C(C=C2)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


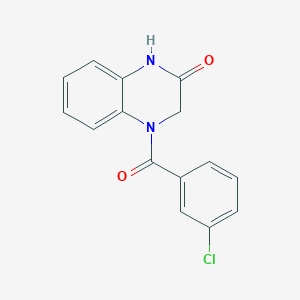
![N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575984.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4575997.png)
![methyl [5-(3-bromo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576002.png)
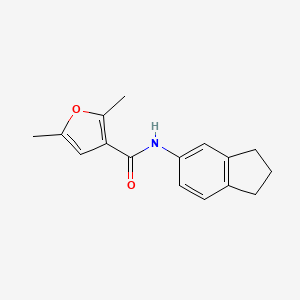
![4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4576015.png)
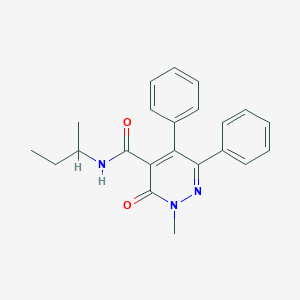
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4576030.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-nitrophenoxy)propan-1-one](/img/structure/B4576037.png)
![N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE](/img/structure/B4576042.png)
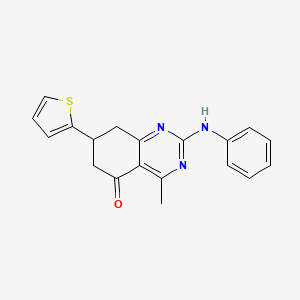
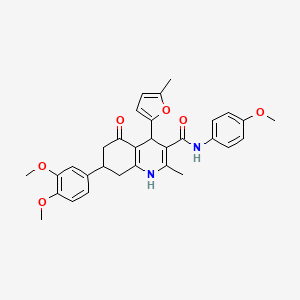
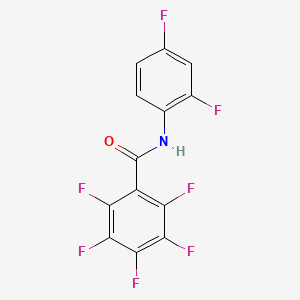
![3-[(4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4576056.png)
